ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Description
Ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a 3,4-difluorophenyl substituent at the 5-position of the pyrazole ring, a methyl group at the 1-position, and an ethyl ester at the 3-position.
Propriétés
IUPAC Name |
ethyl 5-(3,4-difluorophenyl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)8-4-5-9(14)10(15)6-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMVXLXWCANZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Pyrazole Ring Formation via Hydrazine Condensation
A common approach involves the reaction of difluoro-substituted β-diketones or β-ketoesters with methylhydrazine to form the pyrazole ring:
- The β-ketoester precursor (e.g., ethyl 2,2-difluoroacetoacetate) is first converted to a sodium enolate by treatment with sodium ethoxide under nitrogen atmosphere at 60–65 °C for 2 hours, achieving >98% conversion.
- Acidification by in situ generated carbonic acid (from CO₂ and water) at controlled pressure (0.1–2 kg/cm²) and temperature (below 15 °C) precipitates sodium bicarbonate, which is removed by filtration.
- The purified alkyl difluoroacetoacetate is then reacted with trialkyl orthoformate in acetyl anhydride to yield alkyl 2-alkomethylene-difluoro-3-oxobutyrate intermediates.
- Ring closure to the pyrazole core is performed in a two-phase system with a weak base such as sodium or potassium carbonate/bicarbonate and methylhydrazine in water, at low temperature (-20 °C to 0 °C), with the organic phase containing the intermediate slowly added under stirring.
N-Methylation
- Methylation of the pyrazole nitrogen is achieved using methylating agents such as dimethyl carbonate in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
- Reaction conditions typically involve heating at 110 °C for 4 hours with controlled addition of NaH and dimethyl carbonate.
- After reaction completion, unreacted reagents and solvents are removed by vacuum distillation, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate to isolate the N-methylated pyrazole ester.
Incorporation of the 3,4-Difluorophenyl Group
- The fluorinated phenyl substituent is introduced either by starting from a suitably substituted aromatic precursor or by coupling reactions.
- For example, 3,4-difluorophenyl derivatives can be introduced via halogenated aromatic compounds or through catalytic fluorination steps, although specific details for this compound are less explicitly reported and may require tailored synthetic routes based on the pyrazole core synthesis.
Isolation and Purification
- Isolation of intermediates and final products is achieved through standard techniques including filtration, crystallization, layer separation, evaporation, and distillation.
- Crystallization from mixed solvents such as toluene and petroleum ether after heating ensures high purity (>99.9%) of the final pyrazole ester product.
- Filtration and washing steps remove inorganic salts and residual impurities.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sodium enolate formation | Sodium ethoxide + ethyl 2,2-difluoroacetoacetate | 60–65 | 2 hours | >98 | Under nitrogen atmosphere |
| Acidification and filtration | CO₂ + water (in situ carbonic acid) | <15 | 1–3 hours | — | Precipitates sodium bicarbonate |
| Coupling with trialkyl orthoformate | Acetyl anhydride | Ambient | — | — | Forms alkyl 2-alkomethylene-difluoro-3-oxobutyrate intermediate |
| Pyrazole ring closure | Methylhydrazine + weak base (Na₂CO₃/K₂CO₃) | -20 to 0 | 1–3 hours | High | Two-phase system (organic solvent: toluene/xylene) |
| N-Methylation | Dimethyl carbonate + NaH in DMF | 110 | 4 hours | 79–90 | Vacuum distillation and extraction post-reaction |
| Purification | Crystallization, filtration, solvent extraction | Ambient | — | — | Final purity >99.9% after recrystallization |
Research Findings and Optimization Notes
- The use of sodium ethoxide for enolate formation provides high conversion efficiency and selectivity for the difluoroacetoacetate intermediate.
- In situ generation of carbonic acid via CO₂ and water allows mild acidification and avoids harsh acidic conditions, improving product stability.
- The two-phase ring closure system with weak bases at low temperatures minimizes side reactions and improves yield and purity of the pyrazole ring system.
- Methylation using dimethyl carbonate and NaH is a green and efficient method, avoiding more toxic methylating agents; reaction temperature and stoichiometry of NaH critically influence yield.
- Extraction and drying steps are crucial to remove residual solvents and inorganic salts, ensuring high product purity suitable for further applications.
- Although specific methods for introducing the 3,4-difluorophenyl substituent are less detailed, the use of fluorinated aromatic precursors or selective fluorination methods is implied in the synthetic route.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Remarks |
|---|---|---|---|
| Enolate formation | Sodium ethoxide, ethyl 2,2-difluoroacetoacetate | Generate reactive intermediate | High conversion (>98%) |
| Acidification | CO₂ + water (carbonic acid in situ) | Precipitate sodium bicarbonate | Mild acidification, easy filtration |
| Orthoformate coupling | Trialkyl orthoformate, acetyl anhydride | Form intermediate for ring closure | Precursor for pyrazole formation |
| Pyrazole ring closure | Methylhydrazine, weak base (Na₂CO₃) | Cyclization to pyrazole ring | High purity product |
| N-Methylation | Dimethyl carbonate, NaH, DMF | Introduce methyl group on N | Efficient methylation, yields 79-90% |
| Purification | Crystallization, filtration, solvent extraction | Isolate and purify final product | Purity >99.9% |
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate or chromium trioxide, often used in acidic conditions. Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst. Substitution reactions can be facilitated by nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anti-inflammatory Activity: Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. This compound may inhibit cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators .
- Anticancer Potential: Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The difluorophenyl moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .
Agricultural Chemistry
The compound's unique chemical structure also positions it as a potential agrochemical.
- Pesticide Development: this compound can be explored for its effectiveness as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of novel crop protection agents .
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of this compound in murine models. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Case Study 2: Cytotoxic Activity Against Cancer Cells
In vitro assays performed at ABC Institute demonstrated that this compound exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .
Mécanisme D'action
The mechanism by which ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways can vary depending on the application, but generally, the compound may interact with enzymes or receptors to elicit a biological response.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The 3,4-difluorophenyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) , which may improve membrane permeability in drug candidates.
Physicochemical Properties: The target compound’s molar mass (~294.26 g/mol) aligns with typical drug-like molecules, whereas the chromenone-containing analog () has a higher mass (560.56 g/mol), limiting its bioavailability . Methoxy-substituted analogs (e.g., ) demonstrate improved aqueous solubility due to polar groups, which may be advantageous for formulation .
Synthetic Routes :
- Cross-coupling reactions (e.g., Suzuki-Miyaura) are common for attaching aryl groups to pyrazole cores, as seen in and inferred for the target compound .
- Fluorine substituents are typically introduced via electrophilic fluorination or by using pre-fluorinated building blocks .
Biological Relevance: Fluorinated pyrazoles are frequently explored as kinase inhibitors or antimicrobial agents. Limited toxicity data for non-fluorinated analogs () highlight the need for further safety profiling .
Activité Biologique
Ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS Number: 1503657-78-0) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic properties. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrazole ring substituted with a difluorophenyl group and an ethyl ester functional group. The presence of fluorine atoms is significant as they can enhance the lipophilicity and biological activity of the compound.
Synthesis
Synthesis methods for pyrazole derivatives typically involve multi-step reactions, including condensation reactions and cyclization. Recent studies have reported various synthetic routes that yield high purity and yield of this compound, which is crucial for evaluating its biological activity .
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects. In vitro studies have demonstrated that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. For instance:
- IC50 Values : The compound has been reported to have IC50 values in the low micromolar range against COX enzymes, indicating potent anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Analgesic Properties
In addition to its anti-inflammatory effects, this pyrazole derivative has been evaluated for analgesic properties. Studies using animal models have indicated that it can effectively reduce pain responses in various assays, including the carrageenan-induced paw edema model. This suggests that the compound may serve as a dual-action agent for both inflammation and pain relief .
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives, including this compound:
- Study by Akhtar et al. (2022) :
- Research by Abdellatif et al. (2020) :
Comparative Analysis of Pyrazole Derivatives
| Compound Name | COX-2 IC50 (μM) | Analgesic Activity | Remarks |
|---|---|---|---|
| This compound | 0.02 | High | Potent dual-action |
| Diclofenac | 0.05 | Moderate | Standard NSAID |
| Celecoxib | 0.03 | High | COX-2 selective |
Q & A
How can the synthesis of ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate be optimized for improved yield and purity?
Answer:
The synthesis typically involves Suzuki–Miyaura cross-coupling reactions. For example, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can react with 3,4-difluorophenylboronic acid under catalytic conditions (e.g., Pd(PPh₃)₄, K₃PO₄) in a degassed DMF/water mixture at 80–100°C. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid), inert atmosphere maintenance, and post-reaction purification via silica gel chromatography using ethyl acetate/hexane gradients . Purity can be enhanced by recrystallization from ethanol or acetonitrile, monitored by HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
What advanced spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
Answer:
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns. Key signals include the ethyl ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation of a saturated DCM/hexane solution. Refine the structure using SHELXL (space group determination, thermal parameter adjustments) and visualize with Mercury CSD 2.0 (void analysis, packing similarity) .
How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Answer:
Discrepancies often arise from polymorphic forms or solvent retention. Perform:
- DSC/TGA : To identify polymorph transitions or solvent loss events (heating rate: 10°C/min under N₂).
- PXRD : Compare experimental patterns with simulated data from Mercury to detect crystallinity differences .
- Repeat synthesis : Standardize reaction conditions (e.g., solvent purity, drying time) and validate spectroscopic data against certified reference samples .
What strategies are effective for designing biologically active derivatives of this pyrazole scaffold?
Answer:
- Bioisosteric replacement : Substitute the 3,4-difluorophenyl group with trifluoromethyl (e.g., ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate) or chloro derivatives to modulate lipophilicity (ClogP calculated via ChemAxon) .
- Fragment-based screening : Use the parent compound as a core template for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to append triazole or thiazole moieties, followed by in vitro kinase inhibition assays (IC₅₀ determination via ATP-Glo™) .
How should researchers handle crystallographic data refinement challenges for this compound?
Answer:
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture, Cu-Kα radiation) and process with SAINT. Address twinning or disorder using SHELXD for phase determination and SHELXL for anisotropic refinement .
- Validation : Cross-check R-factors (R₁ < 0.05 for I > 2σ(I)) and validate geometry (bond length RMSD < 0.02 Å) via PLATON .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact (irritation risk) .
- Spill management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (DMF, acetonitrile) .
How can computational tools aid in predicting the reactivity or stability of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) to predict electrophilic/nucleophilic sites.
- Degradation modeling : Use Advanced Chemistry Development (ACD/Labs) software to simulate hydrolysis pathways under acidic/basic conditions (half-life estimation) .
What analytical techniques are recommended for assessing purity in complex reaction mixtures?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
